2-(4-Cyano-3-fluoro-phenoxy)-propionic acid tert-butyl ester
Overview
Description
The compounds I found are “3-(4-Cyano-3-fluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester” and "4-(4-Cyano-3-fluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester" . These are organic compounds that contain a cyano and a fluoro group attached to a phenoxy group, which is further linked to a piperidine or pyrrolidine ring .
Molecular Structure Analysis
The molecular formula for “3-(4-Cyano-3-fluoro-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is C16H19FN2O3, and its molecular weight is 306.3320632 . For “4-(4-Cyano-3-fluoro-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester”, the molecular formula is C17H21FN2O3, and its molecular weight is 320.3586432 .Scientific Research Applications
Photodegradation Studies
Research has shown the aryloxyphenoxy propionic herbicide, closely related to the chemical structure , undergoes rapid degradation under UV irradiation, producing metabolites through photo-Fries rearrangement. This degradation process has significant implications for environmental chemistry, highlighting the potential of specific photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO) in facilitating the mineralization of such compounds in aqueous systems (Pinna & Pusino, 2011).
Adsorption and Hydrolysis on Soil Colloids
Another study focused on the adsorption behavior and hydrolysis of cyhalofop-butyl, a compound with a similar structure, on various soil colloids. This research provides valuable insights into the environmental fate of such herbicides, demonstrating the roles of different components in soil such as clays and organic matter in the adsorption and degradation processes. It was found that lipophilic bonds and hydrogen bonding play crucial roles in the adsorption on dissolved organic matter and Fe(III)- and Ca-clays, respectively (Pinna et al., 2008).
Materials Science Applications
Research into the esterification of different phenolic acids with unsaturated fatty alcohols revealed the potential of such esters as antioxidants in materials applications. The study suggests that esters derived from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, similar in structure to the compound , exhibit significantly enhanced induction times, indicating potential use in improving the thermal stability of materials (Manteghi, Ahmadi, & Arabi, 2016).
Properties
IUPAC Name |
tert-butyl 2-(4-cyano-3-fluorophenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-9(13(17)19-14(2,3)4)18-11-6-5-10(8-16)12(15)7-11/h5-7,9H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVXWQVPLDTRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)OC1=CC(=C(C=C1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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